Setastine hydrochloride
Overview
Description
Setastine, also known as Loderix, is an antihistamine used to treat allergies and rhinitis . It acts as a highly selective H1 receptor antagonist . It does not have anticholinergic, antiadrenergic, or antiserotonergic effects .
Molecular Structure Analysis
The molecular formula of Setastine hydrochloride is C22H28ClNO . Its molecular weight is 357.92 g/mol . The structure is racemic, meaning it contains equal amounts of left- and right-handed enantiomers of the molecule .Scientific Research Applications
Efficacy in Perennial Allergic Rhinitis
Setastine hydrochloride has been evaluated for its effectiveness in treating perennial allergic rhinitis. A study comparing setastine hydrochloride with clemastine fumarate found that both medications improved symptoms of perennial allergic rhinitis, with setastine hydrochloride showing a total effective rate of 65% (Jiang Shu-fei, 2010).
Pharmacological Properties
Setastine hydrochloride, also known as N-(1-phenyl-1-[4-chlorophenyl])-etoxy-ethylene-perhydroazepine hydrochloride or Loderix, is a potent H1-receptor antagonist. It is comparable to clemastine fumarate in various assays and is identified as a non-sedative, highly active antihistamine. It has no cardiovascular effects in cats and shows weaker central nervous system (CNS) affinity than clemastine fumarate, suggesting a lower risk of sedative side effects (J. Pórszász et al., 1990).
Bioequivalence Studies
A study evaluating the bioequivalence of setastine hydrochloride syrup and tablet forms in healthy volunteers found that both preparations are bioequivalent. This indicates that the syrup and tablet forms of setastine hydrochloride have similar pharmacokinetic properties and can be used interchangeably (Zhou Yan, 2011).
Pharmaceutical Formulation Research
Research on the optimal formulation of setastine hydrochloride dispersible tablets was conducted using an orthogonal design. The study aimed to optimize the formula for these tablets, focusing on factors like dispersible time and dissolution. The optimal formula resulted in tablets with a quicker dissolution rate compared to common tablets, indicating effective delivery of the medication (S. Bei, 2012).
Clinical Trials and Comparative Studies
Setastine hydrochloride was also tested in a clinical trial comparing its antihistaminic effect with that of clemastine. The study suggested that setastine's antihistaminic effect is almost equal to that of clemastine, with a better tolerance profile due to fewer psychic side-effects. This supports its potential use in prolonged treatments (Z. Vezekényi et al., 1987).
Electrophysiological Assessments
An electroencephalography (EEG) study assessing the effects of setastine on the central nervous system found that it has a different impact on EEG power spectra compared to other sedating antihistamines. This suggests that setastine may have a distinct mechanism of action on the CNS, potentially with fewer sedative side effects (P. Rajna & J. Veres, 1994).
properties
IUPAC Name |
1-[2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl]azepane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClNO.ClH/c1-22(19-9-5-4-6-10-19,20-11-13-21(23)14-12-20)25-18-17-24-15-7-2-3-8-16-24;/h4-6,9-14H,2-3,7-8,15-18H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVXQAEHQJKQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCN3CCCCCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90975177 | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Setastine hydrochloride | |
CAS RN |
59767-13-4 | |
Record name | Setastine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059767134 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-{2-[1-(4-Chlorophenyl)-1-phenylethoxy]ethyl}azepane--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90975177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETASTINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2MB6P84ON | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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